

Application Notes: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-(2,3-

Compound Name: *Dimethylphenylcarbamoyl)phenylboronic acid*

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Introduction: A Versatile Building Block for Modern Synthesis

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a crucial building block in organic synthesis, particularly in the realms of drug discovery and materials science. Its unique structural features—a boronic acid moiety ready for cross-coupling and a dimethylphenylcarbamoyl group influencing steric and electronic properties—make it an invaluable tool for constructing complex molecular architectures.^[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, detailing its properties, key applications, and robust protocols for its use.

The boronic acid functional group is renowned for its versatility, stability, and relatively low toxicity, making organoboron compounds highly desirable in synthetic chemistry.^[2] They are particularly well-known for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.^{[2][3][4][5]} The specific substitution pattern of **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** allows for the introduction of a tailored phenylamide substructure, a common motif in biologically active molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application and for ensuring laboratory safety.

Property	Value	Source
CAS Number	913835-36-6	[6]
Molecular Formula	C ₁₅ H ₁₆ BNO ₃	[7]
Molecular Weight	269.1 g/mol	[7]
Appearance	White to off-white crystalline powder	[1]
Melting Point	145 °C (literature)	[1]
Storage Temperature	2-8°C	[7]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	[7]

Safety and Handling Precautions

Boronic acids, while generally less toxic than many other organometallic reagents, require careful handling to mitigate potential hazards.[2][8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coats, and chemical-resistant gloves.[9][10]
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. [9][11] Inhalation may cause respiratory tract irritation.[8][10]
- Skin and Eye Contact: Avoid contact with skin and eyes. Boronic acids can cause skin and serious eye irritation.[8][10][12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from moisture.[7][9] Boronic acids can be hygroscopic.[10]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The premier application of **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), offering a powerful method for constructing biaryl and substituted aromatic systems.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[13\]](#)

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

- **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., 10% Pd/C, $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., Na_2CO_3 , K_2CO_3)
- Solvent (e.g., DME/water, Toluene/water, ACN/water)[\[3\]](#)[\[14\]](#)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv).

- Reagent Addition: To the flask, add **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., Na_2CO_3 , 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst (e.g., 10% Pd/C, 5 mol%).^{[3][4]}
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
- Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like DME and water, typically 4:1 to 1:1 v/v).^{[3][14]}
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.^[3]
- Workup:
 - Cool the reaction mixture to room temperature.
 - If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of Celite to remove the catalyst.^[3]
 - Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate, Et_2O).^[3]
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.^[3]
- Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A significant application of boronic acids is in the synthesis of enzyme inhibitors for therapeutic use.^{[2][15][16]} The unique electronic properties of the boron atom, with its empty p-orbital, allow it to act as a Lewis acid and form complexes with amino acid residues in enzyme active

sites.[15] This is particularly relevant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[15][17]

PARP inhibitors are effective in treating cancers with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[15][17] **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid** can serve as a key intermediate in the synthesis of novel PARP inhibitors, where the phenylamide portion can be designed to interact with the nicotinamide-binding site of the enzyme.[17]

Further Synthetic Transformations

Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in other valuable transformations, expanding the synthetic utility of **4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid**.

- Carbonylative Suzuki Couplings: This three-component reaction involving an aryl halide, carbon monoxide, and the boronic acid provides a direct route to unsymmetrical biaryl ketones, which are important structures in pharmaceuticals.[18]
- Chan-Lam Coupling: While less common for arylboronic acids compared to alkylboronic acids, conditions can be optimized for the copper-catalyzed coupling with N-H or O-H bonds to form C-N or C-O bonds.
- Formation of Boronate Esters: The boronic acid can be readily converted to a variety of boronate esters (e.g., pinacol esters) by reacting with diols.[19] These esters often exhibit enhanced stability, are easier to purify, and can be used in subsequent cross-coupling reactions, sometimes with improved yields and substrate scope.

Conclusion

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a highly functionalized and valuable building block for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. By understanding its properties, adhering to safety protocols, and applying the robust methodologies outlined in these notes, researchers can effectively leverage this reagent to advance their synthetic targets. The potential for its use

in creating targeted therapeutics, such as PARP inhibitors, underscores its importance in modern drug discovery programs.

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- To cite this document: BenchChem. [Application Notes: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1455222#using-4-2-3-dimethylphenylcarbamoyl-phenylboronic-acid-as-a-building-block-in-synthesis>]

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